N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide

Description

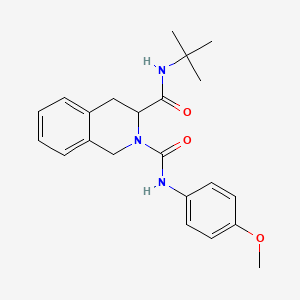

N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide (CAS: 318517-14-5) is a tetrahydroisoquinoline derivative featuring dual carboxamide substituents at the 2- and 3-positions of the isoquinoline core. The tert-butyl group at N3 and the 4-methoxyphenyl group at N2 distinguish it structurally from related analogs.

Properties

IUPAC Name |

3-N-tert-butyl-2-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-22(2,3)24-20(26)19-13-15-7-5-6-8-16(15)14-25(19)21(27)23-17-9-11-18(28-4)12-10-17/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPAFDQJSHFLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide (CAS No. 318256-28-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O3, with a molecular weight of 381.48 g/mol. The compound features a complex isoquinoline structure which is known for various biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on proteases related to viral replication processes .

- Antioxidant Properties : The presence of methoxy groups in its structure suggests potential antioxidant capabilities, which can protect cells from oxidative stress and related damage.

- Interaction with Receptors : The compound may interact with various biological receptors, influencing pathways related to inflammation and cellular signaling.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Antiviral Activity : A study investigated the compound's effect on SARS-CoV protease. Results indicated that modifications in the isoquinoline structure could enhance inhibitory potency against the viral enzyme .

- In Vitro Assays : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of inhibition against target enzymes. For example, compounds with specific substitutions showed improved IC50 values compared to unmodified versions .

- Toxicological Assessments : Toxicological evaluations have been conducted to assess safety profiles. Data suggest that while some derivatives exhibit high efficacy, they also require careful consideration regarding their safety margins in vivo .

Data Tables

Scientific Research Applications

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide has been evaluated for its potential to inhibit cancer cell proliferation. A study reported that compounds with isoquinoline structures demonstrated cytotoxic effects against various cancer cell lines, suggesting the potential of this compound as a lead for anticancer drug development .

Antiviral Properties

The compound has also been investigated for its antiviral activity. In vitro studies have shown that certain isoquinoline derivatives can inhibit viral replication. The mechanism involves the disruption of viral entry or replication processes, making it a candidate for further exploration in antiviral drug design .

Enzyme Inhibition

This compound has been studied as a potential inhibitor of key enzymes involved in disease pathways. For instance, it may act as an inhibitor of proteases related to viral infections or cancer progression. The structure-activity relationship (SAR) studies are crucial in optimizing its potency against specific targets .

Neuroprotective Effects

Preliminary studies suggest that isoquinoline derivatives can exhibit neuroprotective effects. The compound may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant for conditions like Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring free radical scavenging activity. Its ability to neutralize reactive oxygen species (ROS) positions it as a potential therapeutic agent for oxidative stress-related disorders .

Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for modifications that can lead to materials with specific mechanical or thermal characteristics suitable for industrial applications .

Nanotechnology

The incorporation of this compound into nanocarriers has been explored for targeted drug delivery systems. This approach enhances the bioavailability and efficacy of drugs while minimizing side effects .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Chloro derivatives exhibit higher molecular weights and lipophilicity (e.g., 385.89 vs. 365.48 g/mol), which may enhance membrane permeability but reduce aqueous solubility .

Structural Modifications and Functional Implications

- N~2~-Aryl Groups :

Pharmacological Potential (Inferred)

While direct biological data for the 4-methoxyphenyl derivative are absent, highlights a related compound (N2-(tert-butyl)-N8-(2-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)-5-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2,8(1H)-dicarboxamide) as a DGAT inhibitor, suggesting that structural modifications at N~2~ and N~3~ can confer target specificity .

Q & A

Q. How can researchers ensure data integrity and reproducibility in multi-institutional studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.